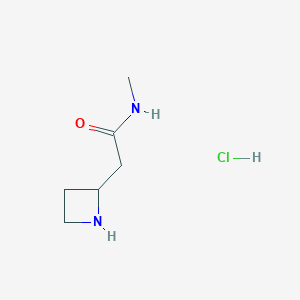
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride is a compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties
Méthodes De Préparation
The synthesis of 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of N-methylacetamide with azetidine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections . In industry, it is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial transpeptidases, which are enzymes involved in the biosynthesis of bacterial cell walls . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. In cancer cells, it may exert its effects by interfering with cell proliferation and inducing apoptosis .
Comparaison Avec Des Composés Similaires
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride can be compared with other similar compounds, such as 2-azetidinone derivatives and β-lactam antibiotics. While both classes of compounds share the azetidinone ring structure, this compound is unique in its specific substitution pattern and its broad spectrum of biological activities . Similar compounds include penicillins, cephalosporins, and carbapenems, which are widely used as antibiotics .
Propriétés
Formule moléculaire |
C6H13ClN2O |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |
Clé InChI |
XWUMAWIIGQKIEE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CC1CCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


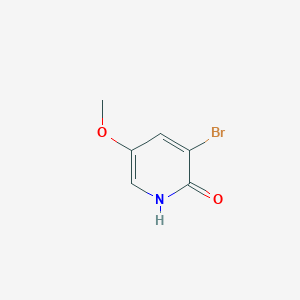
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
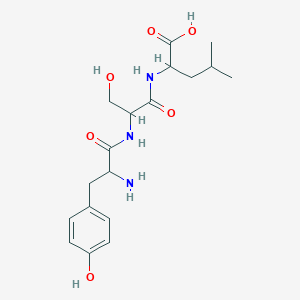
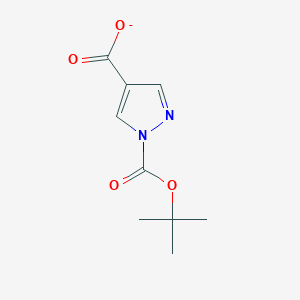
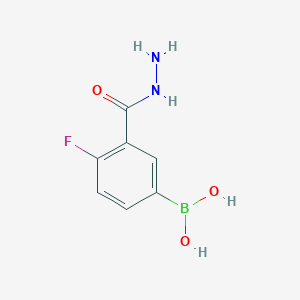

![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
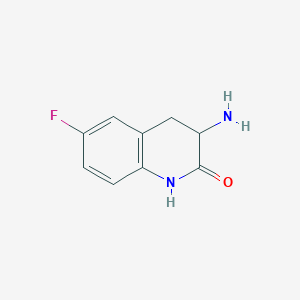
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
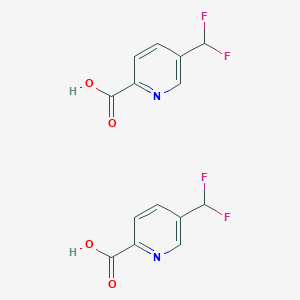
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
